3-Amino-2-(methylamino)benzoic acid
Overview
Description
3-Amino-2-(methylamino)benzoic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzoic acid, characterized by the presence of both an amino group and a methylamino group attached to the benzene ring
Mechanism of Action
Target of Action
The primary targets of 3-Amino-2-methylamino-benzoic acid are currently unknown. This compound is a derivative of benzoic acid, which is known to have various biological activities . .
Mode of Action
It is known that benzoic acid derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
It is known that benzoic acid derivatives can influence various biochemical pathways, depending on their specific targets .
Pharmacokinetics
It is known that benzoic acid derivatives are generally well absorbed and can be metabolized in the liver .
Result of Action
Benzoic acid derivatives can have various effects at the molecular and cellular level, depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Amino-2-methylamino-benzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(methylamino)benzoic acid typically involves the following steps:
Starting Material: The process begins with m-xylene as the raw material.
Chlorination: m-Xylene undergoes a chlorination reaction to form 2-chloro-m-xylene.
Oxidation: The 2-chloro-m-xylene is then oxidized to produce 3-methyl-2-chlorobenzoic acid.
Ammoniation: Finally, the 3-methyl-2-chlorobenzoic acid is subjected to ammoniation under alkaline conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(methylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This includes nucleophilic substitution reactions where the amino or methylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for converting amino groups to halides.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted benzoic acids.
Scientific Research Applications
3-Amino-2-(methylamino)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)benzoic acid: Similar structure but lacks the additional amino group.
2-(Methylamino)benzoic acid: Similar but with different positioning of the amino group.
2-Amino-5-methylbenzoic acid: Another derivative with a different substitution pattern
Uniqueness
3-Amino-2-(methylamino)benzoic acid is unique due to the presence of both amino and methylamino groups on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
IUPAC Name |
3-amino-2-(methylamino)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10-7-5(8(11)12)3-2-4-6(7)9/h2-4,10H,9H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEMZRWEMOHJGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC=C1N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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